3-(sec-Butyl)-2-methoxy-5-methylpyrazine
Overview
Description
3-(sec-Butyl)-2-methoxy-5-methylpyrazine is a nitrogen-containing compound with the molecular formula C₁₀H₁₆N₂O and a molecular weight of 180.25 g/mol . It is an alkylpyrazine known for its bactericidal activity and is used in the production of odoriferous substances . This compound can be extracted from plants such as Rubidaea odorifera (spicebush) and Cinnamomum zeylanicum (cinnamon) .
Preparation Methods
3-(sec-Butyl)-2-methoxy-5-methylpyrazine can be synthesized through the condensation of isoleucine amide with glyoxal, followed by methylation with diazomethane (CH₂N₂) . This method involves specific reaction conditions, including the use of chloroform or methanol as solvents . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the compound’s purity and yield.
Chemical Reactions Analysis
3-(sec-Butyl)-2-methoxy-5-methylpyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
3-(sec-Butyl)-2-methoxy-5-methylpyrazine has several scientific research applications:
Chemistry: It is used in the synthesis of other nitrogen-containing compounds and as a precursor in various chemical reactions.
Mechanism of Action
3-(sec-Butyl)-2-methoxy-5-methylpyrazine exerts its effects by inhibiting bacterial growth through ionization and acting as a competitive inhibitor of ATPase . This inhibition prevents the synthesis of proteins and inhibits cell division, leading to cell death . The molecular targets include bacterial ATPase enzymes, which are crucial for energy production and cellular processes.
Comparison with Similar Compounds
3-(sec-Butyl)-2-methoxy-5-methylpyrazine is unique due to its specific structure and bactericidal activity. Similar compounds include:
2-Methoxy-3-sec-butyl pyrazine: Known for its odoriferous properties and found in various plants.
2-Methylpyrazine: Used in the synthesis of other pyrazine derivatives and has different chemical properties. These compounds share structural similarities but differ in their specific applications and chemical properties.
Properties
IUPAC Name |
3-butan-2-yl-2-methoxy-5-methylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-5-7(2)9-10(13-4)11-6-8(3)12-9/h6-7H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZHXSRAUPOUQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=NC(=CN=C1OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50575258 | |
Record name | 3-(Butan-2-yl)-2-methoxy-5-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50575258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94344-70-4 | |
Record name | 3-(Butan-2-yl)-2-methoxy-5-methylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50575258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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